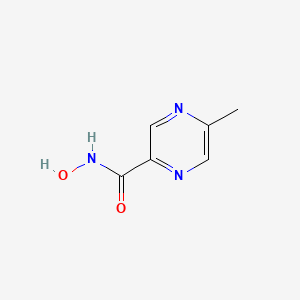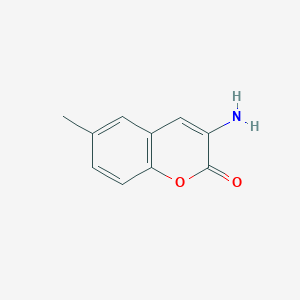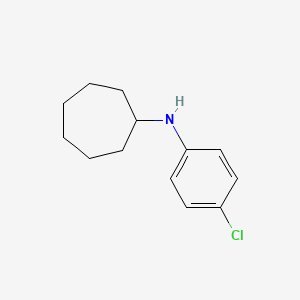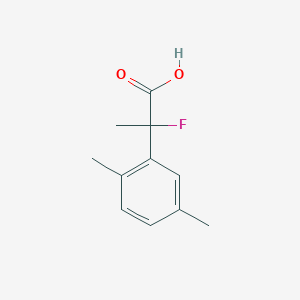amine](/img/structure/B13303233.png)
[(3-Methylphenyl)methyl](pentyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylphenyl)methylamine is an organic compound with the molecular formula C13H21N It is a derivative of phenethylamine, where the phenyl ring is substituted with a methyl group at the 3-position and the ethyl chain is extended to a pentyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylphenyl)methylamine typically involves the alkylation of 3-methylbenzylamine with a suitable pentyl halide under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or methanol. The reaction mixture is heated under reflux to facilitate the alkylation process.
Industrial Production Methods
On an industrial scale, the production of (3-Methylphenyl)methylamine can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and optimized reaction parameters ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of (3-Methylphenyl)methylamine can yield the corresponding amine or alcohol, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines, or alcohols.
Substitution: Formation of substituted amines or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Methylphenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Methylphenyl)methylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects fully.
Vergleich Mit ähnlichen Verbindungen
(3-Methylphenyl)methylamine can be compared with other phenethylamine derivatives, such as:
Phenethylamine: The parent compound with a simpler structure.
Amphetamine: A well-known stimulant with a similar core structure but different substituents.
Methamphetamine: A potent stimulant with a methyl group on the nitrogen atom.
Uniqueness
(3-Methylphenyl)methylamine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and reactivity compared to other phenethylamine derivatives.
Eigenschaften
Molekularformel |
C13H21N |
|---|---|
Molekulargewicht |
191.31 g/mol |
IUPAC-Name |
N-[(3-methylphenyl)methyl]pentan-1-amine |
InChI |
InChI=1S/C13H21N/c1-3-4-5-9-14-11-13-8-6-7-12(2)10-13/h6-8,10,14H,3-5,9,11H2,1-2H3 |
InChI-Schlüssel |
PWCMJSHCOREYRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNCC1=CC=CC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



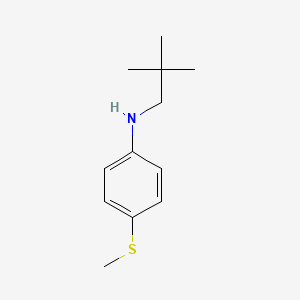
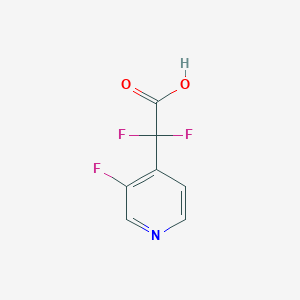
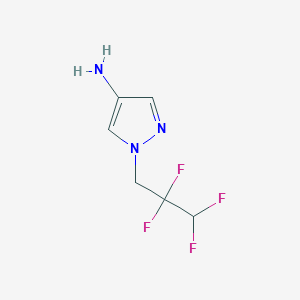
![4H,5H,6H,7H-Thieno[3,2-c]pyridine-5-sulfonyl chloride](/img/structure/B13303179.png)
amine](/img/structure/B13303181.png)

![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13303199.png)
![2-([(Tert-butoxy)carbonyl]amino)-5-fluoropentanoic acid](/img/structure/B13303210.png)
